molecular formula C16H18N2O2 B1244143 (-)-trans-Clavicipitic acid CAS No. 33062-26-9

(-)-trans-Clavicipitic acid

Cat. No.: B1244143
CAS No.: 33062-26-9
M. Wt: 270.33 g/mol
InChI Key: VZMAHZAQMKNJIG-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-clavicipitic acid is a clavicipitic acid.

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research surrounding (-)-trans-Clavicipitic acid predominantly focuses on its synthesis and structural analysis. A significant breakthrough in this area was the total synthesis of clavicipitic acid and aurantioclavine, which revised the stereochemistry of clavicipitic acid. This research utilized a one-pot Heck/Boc-deprotection/aminocyclization process and identified mis-assigned configurations in previous literature, confirming the new configuration assignment through extensive studies including 2D-NMR, X-ray diffraction analysis, titration experiment, and Rf value comparison (Xu et al., 2010).

Additionally, several other studies have achieved the synthesis of cis-clavicipitic acid through various methods, such as utilizing the double nucleophilic character of indole-4-pinacolboronic ester and Rh(I)-catalyzed intramolecular imine reactions (Bartoccini et al., 2014), and by implementing a palladium-catalyzed indole synthesis (Xu et al., 2009).

Ergot Alkaloid and Its Unique Structure

Clavicipitic acid is classified as an ergot alkaloid and is noted for its unique tricyclic azepinoindole skeleton. This structure has captured the interest of synthetic chemists, leading to the development of various strategies for its total synthesis. These strategies typically involve using 4-substituted gramine derivatives and 4-substituted tryptophan derivatives as key intermediates (Ito et al., 2016).

Biochemical Pathways and Enzymatic Reactions

Research has also delved into the biochemical pathways and enzymatic reactions associated with clavicipitic acid. For instance, a study reported the conversion of 4-Dimethylallyltryptophan-[3- 14 C] to clavicipitic acid in cell-free extracts from Claviceps sp., highlighting the role of microsomal fractions and the necessity of oxygen, with specific inhibitors influencing the conversion rate (Bajwa et al., 1975).

Properties

CAS No.

33062-26-9

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(9R,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid

InChI

InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)/t13-,14+/m1/s1

InChI Key

VZMAHZAQMKNJIG-KGLIPLIRSA-N

Isomeric SMILES

CC(=C[C@@H]1C2=C3C(=CNC3=CC=C2)C[C@H](N1)C(=O)O)C

SMILES

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C

Canonical SMILES

CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C

84986-03-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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